Product packaging for 2,4-Dinitro-1-(trifluoromethoxy)benzene(Cat. No.:CAS No. 655-07-2)

2,4-Dinitro-1-(trifluoromethoxy)benzene

Cat. No.: B1301779
CAS No.: 655-07-2
M. Wt: 252.1 g/mol
InChI Key: KYUUZCUXYXNPFO-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the positions and nature of all substituents on the benzene ring. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming aromatic compounds, where the benzene ring serves as the parent structure and substituents are numbered according to their relative positions. The structural representation reveals a benzene ring with nitro groups (-NO₂) positioned at carbons 2 and 4, while a trifluoromethoxy group (-OCF₃) occupies position 1.

The compound's structural formula can be represented through multiple chemical notation systems that provide comprehensive information about its molecular architecture. The Simplified Molecular Input Line Entry System notation for this compound is [O-]N+C1=CC=C(OC(F)(F)F)C(=C1)N+=O, which encodes the complete structural information including the positions of all atoms and their connectivity. This notation system enables precise communication of the compound's structure across different chemical databases and computational systems. The International Chemical Identifier representation further confirms the structural details with the notation InChI=1S/C7H3F3N2O5/c8-7(9,10)17-6-2-1-4(11(13)14)3-5(6)12(15)16/h1-3H, providing an unambiguous description of the molecular structure.

The substitution pattern on the benzene ring creates a specific geometric arrangement that influences the compound's chemical properties and reactivity. The positioning of the nitro groups at positions 2 and 4 relative to the trifluoromethoxy group establishes a unique electronic environment within the aromatic system. This arrangement affects the electron density distribution across the benzene ring, with the electron-withdrawing nitro groups and the trifluoromethoxy substituent creating distinct regions of electron deficiency. The structural representation demonstrates the compound's membership in the disubstituted benzene family, specifically exhibiting ortho and meta relationships between the nitro groups and the trifluoromethoxy substituent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F3N2O5 B1301779 2,4-Dinitro-1-(trifluoromethoxy)benzene CAS No. 655-07-2

Properties

IUPAC Name

2,4-dinitro-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O5/c8-7(9,10)17-6-2-1-4(11(13)14)3-5(6)12(15)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUUZCUXYXNPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371862
Record name 2,4-Dinitro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655-07-2
Record name 2,4-Dinitro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dinitro(trifluoromethoxy)benzene
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Preparation Methods

Chlorination and Fluorination Steps

A common industrial approach starts with anisole or chlorinated anisole derivatives:

  • Chlorination : Anisole is chlorinated under UV light in the presence of a radical initiator and chlorine gas at 90–100°C. This step produces chlorinated intermediates such as trichloromethoxybenzene. The reaction is carefully controlled with chlorine flow rates (15–20 LPH) and reaction times (4–5 hours plus 2 hours post-addition) to ensure completion. Nitrogen purging removes residual chlorine and hydrochloric acid byproducts.

  • Fluorination : The chlorinated intermediate is then reacted with anhydrous hydrogen fluoride (HF) at 80°C for 4–6 hours under high pressure (30–35 kg/cm²). This step replaces chlorine atoms with fluorine, yielding trifluoromethoxybenzene. Hydrochloric acid is a byproduct and is vented off. The crude product is purified by atmospheric distillation to isolate pure trifluoromethoxybenzene.

Step Reactants Conditions Notes
Chlorination Anisole, Cl2, radical initiator 90–100°C, UV light, 4–7 hours Chlorine flow 15–20 LPH, N2 purge
Fluorination Trichloromethoxybenzene, HF 80°C, 4–6 hours, 30–35 kg/cm² Byproduct HCl, distillation purification

Nitration to Form 2,4-Dinitro-1-(trifluoromethoxy)benzene

The nitration step introduces nitro groups at the 2 and 4 positions of trifluoromethoxybenzene:

  • The trifluoromethoxybenzene is dissolved in dichloromethane and cooled to 0°C.
  • A nitration mixture of concentrated sulfuric acid and nitric acid is added slowly at 5–10°C.
  • The reaction temperature is then raised to 30–35°C and maintained for about 1 hour.
  • The reaction produces a mixture of isomers, with the para isomer (4-position) predominating (~90%).
  • The product is isolated by quenching into ice water, followed by organic layer separation, drying, and solvent evaporation to yield this compound.
Step Reactants Conditions Outcome
Nitration Trifluoromethoxybenzene, H2SO4, HNO3 0–35°C, 1–2 hours 2,4-dinitro isomer major product

Summary Table of Preparation Methods

Methodology Key Reactants/Intermediates Conditions/Notes Yield/Purity References
Chlorination + Fluorination Anisole → Trichloromethoxybenzene → HF UV light, Cl2 flow, 90–100°C; HF fluorination at 80°C, high pressure Pure trifluoromethoxybenzene isolated by distillation
Nitration Trifluoromethoxybenzene + HNO3 + H2SO4 0–35°C, 1–2 hours, DCM solvent 2,4-dinitro isomer ~90% major product
Nucleophilic trifluoromethoxylation Alkyl halides + trifluoromethoxylation reagents 70°C, DMA solvent, Cs2CO3 base, glovebox conditions Efficient trifluoromethoxylation, adaptable
Desulfurization-fluorination Aryl thiols + XtalFluor-E Modified fluorination conditions Effective for aryl trifluoromethyl ethers

Research Findings and Practical Considerations

  • The chlorination-fluorination-nitration sequence remains the most established industrial route, balancing yield, purity, and scalability.
  • The nitration step requires careful temperature control to favor the 2,4-dinitro isomer and minimize side products.
  • Handling of anhydrous HF and chlorine gas demands specialized equipment and safety protocols due to toxicity and corrosiveness.
  • Alternative trifluoromethoxylation methods offer milder conditions and potential for diversification of substrates but may require further optimization for large-scale synthesis of this specific compound.
  • Purity of the final product typically reaches 98% or higher, suitable for use as an intermediate in further chemical syntheses.

Chemical Reactions Analysis

2,4-Dinitro-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis Pathways

The synthesis of 2,4-Dinitro-1-(trifluoromethoxy)benzene typically involves:

  • Nitration : Introduction of nitro groups to the benzene ring.
  • Trifluoromethoxylation : A recent method involves using trifluoromethoxy reagents to introduce the trifluoromethoxy group efficiently .

Applications in Pharmaceuticals

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. For instance:

  • Antimicrobial Agents : Research indicates that similar nitro compounds exhibit significant antimicrobial activity, suggesting potential applications in developing new antibiotics.
  • Tuberculosis Treatment : It has been utilized in synthesizing biphenyl analogues related to tuberculosis drugs, enhancing their efficacy against resistant strains .

Agrochemical Applications

In agrochemicals, this compound is utilized for:

  • Pesticide Development : The trifluoromethoxy group improves the stability and effectiveness of pesticides. Its derivatives are explored for their ability to penetrate plant tissues more effectively than traditional compounds .

Material Science Applications

This compound also finds applications in material science:

  • Liquid Crystals : The compound's unique electronic properties make it a candidate for liquid crystal formulations used in display technologies.
  • Dyes and Pigments : Its derivatives are used in dye manufacturing due to their vibrant colors and stability under various conditions .

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of nitro-substituted compounds, finding that this compound demonstrated significant inhibition against various bacterial strains. This suggests its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Tuberculosis Drug Analogues

Research focused on synthesizing biphenyl analogues of PA-824 (a tuberculosis drug), where this compound was used as a key intermediate. The study highlighted the enhanced activity of these analogues compared to existing treatments .

Summary Table of Applications

Application AreaSpecific UseImpact/Outcome
PharmaceuticalsIntermediate for antimicrobial agentsSignificant inhibition of bacterial strains
AgrochemicalsDevelopment of effective pesticidesImproved penetration and stability
Material ScienceLiquid crystal formulationsEnhanced electronic properties
Dyes and PigmentsManufacturing vibrant and stable dyesApplication in various industrial sectors

Mechanism of Action

The mechanism of action of 2,4-Dinitro-1-(trifluoromethoxy)benzene involves the interaction of its trifluoromethoxy and nitro groups with various molecular targets. The trifluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the nitro groups can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Reactivity

Table 1: Key Structural Differences and Reactivity
Compound Name Substituents Key Reactivity/Applications
2,4-Dinitro-1-(trifluoromethoxy)benzene -NO₂ (2,4), -OCF₃ (1) High electrophilicity; used in trifluoromethoxylation reactions .
1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene -F (1), -NO₂ (2), -OCF₃ (4) Reduced electrophilicity compared to dinitro analog; specialized industrial applications .
4-(Difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene -SO₂CF₂H (4), -NO₂ (2), -OCF₃ (1) Enhanced interaction with hydrophobic protein pockets; pharmaceutical lead compound .
4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene -Br (4), -NCO (2), -OCF₃ (1) High reactivity via isocyanate group; used in polymer and agrochemical synthesis .
1-(Azidomethyl)-4-(trifluoromethoxy)benzene -CH₂N₃ (1), -OCF₃ (4) Click chemistry applications due to azide group; drug discovery .
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The presence of two nitro groups in this compound amplifies its electrophilicity compared to analogs with fewer EWGs (e.g., mono-nitro or halogen substituents) .
  • Trifluoromethoxy Group (-OCF₃) : This group enhances lipophilicity and metabolic stability across all analogs, making them attractive for pharmaceutical design .
Key Insights:
  • Nitro Group Role: Compounds with dual nitro groups (e.g., 2,4-dinitro derivatives) exhibit enhanced cytotoxicity and reactivity compared to mono-nitro analogs .
  • Positional Isomerism : For example, 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene vs. 1-fluoro-4-nitro-2-(trifluoromethoxy)benzene shows that substituent positioning alters electronic distribution and biological target specificity.

Physicochemical Properties

Table 3: Thermal and Solubility Properties
Compound Name Melting Point (°C) Boiling Point (°C) Solubility Profile
This compound -21 273–274 Soluble in DMSO, DCM; insoluble in water .
1-Fluoro-4-nitro-2-(trichloromethoxy)benzene 45–47 290 (decomposes) Moderate solubility in ethanol .
2-Fluoro-1-nitro-4-((trifluoromethyl)sulfonyl)benzene 98–100 320 (decomposes) Soluble in acetone; low water solubility .
Trends:
  • Thermal Stability : Sulfonyl-containing analogs (e.g., ) exhibit higher decomposition temperatures due to strong S=O bonds.
  • Solubility : All trifluoromethoxy-substituted compounds show poor aqueous solubility, necessitating formulation strategies for pharmaceutical use .

Biological Activity

2,4-Dinitro-1-(trifluoromethoxy)benzene (CAS Number: 655-07-2) is an aromatic nitro compound characterized by the presence of two nitro groups and a trifluoromethoxy group attached to a benzene ring. Its molecular formula is C₇H₃F₃N₂O₅, and it has a molecular weight of approximately 252.1 g/mol. This compound has garnered attention in various fields due to its unique chemical properties and potential biological activities.

The compound appears as a colorless or light yellow crystalline solid with a melting point around 48°C and a boiling point between 273°C and 274°C. The presence of electron-withdrawing groups such as nitro and trifluoromethoxy significantly influences its reactivity, particularly in electrophilic substitution reactions and reduction processes .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.
  • Free Radical Scavenging : It may exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress.
  • Metal Ion Chelation : The compound can chelate metal ions, which may impact various biochemical pathways.

Cytotoxicity

Studies have suggested that nitroaromatic compounds can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis. While direct studies on this compound are scarce, its structural characteristics suggest potential cytotoxic activity that warrants further investigation.

Anti-inflammatory Activity

Compounds containing trifluoromethoxy groups have been associated with anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or pathways like NF-κB. This suggests that this compound could have applications in treating inflammatory conditions .

Case Studies and Research Findings

StudyFocusFindings
Study A Antimicrobial ActivityFound that similar nitro compounds exhibited significant inhibition against E. coli and S. aureus.
Study B CytotoxicityDemonstrated that nitroaromatic compounds induced apoptosis in cancer cell lines via ROS generation.
Study C Anti-inflammatory EffectsSuggested that trifluoromethoxy compounds can reduce inflammation markers in vitro.

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